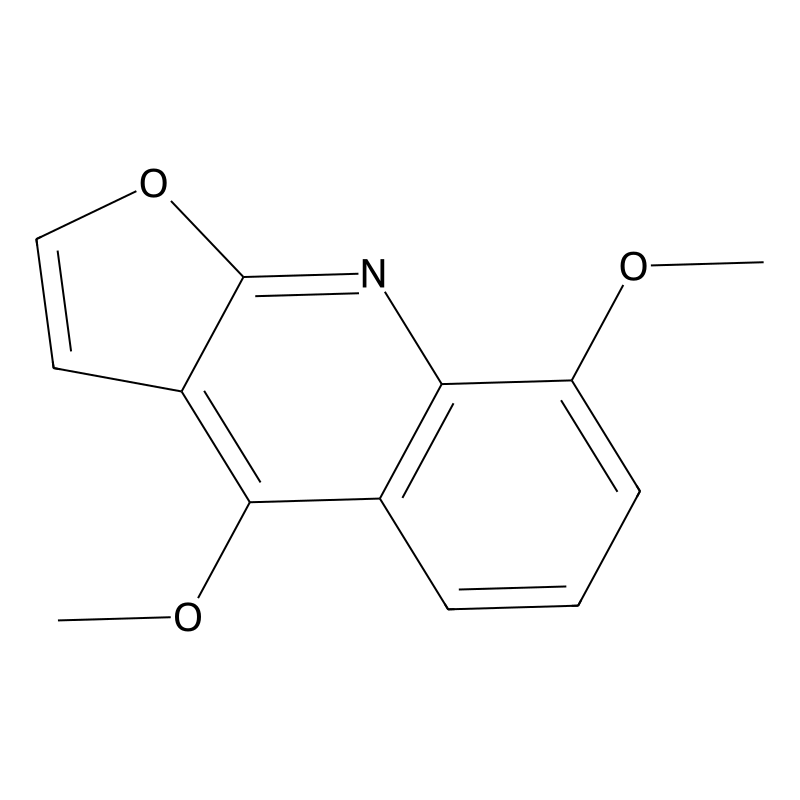

gamma-Fagarine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Antiviral Properties

Research suggests that gamma-Fagarine may possess antiviral properties, particularly against the Hepatitis C Virus (HCV). Studies have shown that gamma-Fagarine can inhibit HCV replication in cell cultures [Source: National Institutes of Health (.gov) ]. However, further research is needed to determine its effectiveness and safety in humans.

Other Research Areas

Gamma-Fagarine is also being investigated for its potential applications in other areas of scientific research, including:

- Antimicrobial activity: Studies have shown that gamma-Fagarine may exhibit antibacterial and antifungal properties [Source: National Institutes of Health (.gov) ].

- Anti-inflammatory activity: Some studies suggest that gamma-Fagarine may have anti-inflammatory effects [Source: National Institutes of Health (.gov) ], but further research is needed to confirm these findings.

Gamma-Fagarine is a naturally occurring furoquinoline alkaloid predominantly found in the plant species Rutae Herba. It is recognized for its unique chemical structure, which includes a fused ring system that contributes to its biological activity. The molecular formula of gamma-Fagarine is , and it has garnered attention for its potential therapeutic applications, particularly in antiviral research .

Studies suggest Gamma-Fagarine exhibits potent anti-HCV activity, with an IC50 (half maximal inhibitory concentration) value of 20.4 μg/mL []. The precise mechanism by which it inhibits HCV remains under investigation. However, it is hypothesized to interact with viral proteins or enzymes crucial for viral replication []. Further research is needed to fully elucidate its mechanism of action.

Gamma-Fagarine undergoes various chemical transformations. Notably, it can be converted from a dichloro compound to a dimethoxy derivative through a reaction with sodium methoxide. The introduction of a formyl group is achieved using N-methylformanilide . Additionally, gamma-Fagarine has been shown to interact with specific biological targets, influencing the binding and activity of various viruses .

Research indicates that gamma-Fagarine exhibits significant antiviral properties. It has been identified as an effective inhibitor against the human metapneumovirus, demonstrating its ability to prevent virus binding and influence lysosomal pH, which is critical for viral replication . Furthermore, gamma-Fagarine shows strong anti-hepatitis C virus activity, with an IC50 value of 20.4 μg/mL, indicating its potential as a therapeutic agent against viral infections .

The synthesis of gamma-Fagarine can be achieved through several methods:

- Natural Extraction: Isolated from plant sources such as Rutae Herba.

- Chemical Synthesis: Involves multi-step reactions, including the conversion of precursor compounds into gamma-Fagarine through specific reagents like sodium methoxide and N-methylformanilide .

- Modification of Existing Compounds: Derivatives can be synthesized by modifying the functional groups on the gamma-Fagarine structure to enhance its biological activity or alter its pharmacokinetic properties.

Gamma-Fagarine's applications are primarily in the pharmaceutical field due to its antiviral properties. It is being investigated for:

- Antiviral Therapeutics: Particularly against respiratory viruses and hepatitis C virus.

- Research in Virology: As a model compound to study virus-host interactions and potential treatment strategies .

- Natural Product Chemistry: As a subject of interest for the development of new drugs derived from natural sources.

Studies have shown that gamma-Fagarine interacts with cellular mechanisms involved in viral entry and replication. Its ability to inhibit virus binding through modulation of heparan sulfate proteoglycans suggests that it could serve as a lead compound for developing antiviral therapies targeting similar pathways . Further research into its interactions with other cellular components may reveal additional therapeutic potentials.

Gamma-Fagarine shares structural similarities with several other furoquinoline alkaloids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Fagarine | Furoquinoline | Antiviral | Precursor to gamma-Fagarine |

| Haplopine | Furoquinoline | Antimicrobial | Exhibits different spectrum of activity |

| Methylfagarine | Furoquinoline | Antiviral | Methylated derivative with altered potency |

| Rutacridone | Furoquinoline | Antioxidant | Different mechanism of action |

Gamma-Fagarine stands out due to its specific antiviral efficacy against human metapneumovirus and hepatitis C virus, making it a compound of interest for further pharmacological studies . Its unique interactions with viral components differentiate it from other similar compounds in terms of therapeutic potential.

Presence in Rutaceae Family

The Rutaceae family represents the principal botanical source of gamma-Fagarine. This alkaloid has been identified in multiple genera within Rutaceae, including Ruta, Zanthoxylum, and Dictamnus [1] [4]. For example, Ruta macrophylla and Dictamnus albus contain significant quantities of gamma-Fagarine, often coexisting with structurally related compounds like skimmianine and dictamnine [1] [3]. The biosynthesis of gamma-Fagarine in Rutaceae is linked to the shikimate pathway, which produces precursor molecules for furoquinoline alkaloids [4].

Concentration in Zanthoxylum Species

Within Rutaceae, Zanthoxylum species exhibit particularly high concentrations of gamma-Fagarine. Studies have quantified its presence in Zanthoxylum simulans roots, where it contributes to the plant’s chemical defense arsenal [2] [4]. The table below summarizes gamma-Fagarine content in select Zanthoxylum species:

| Species | Plant Part | Gamma-Fagarine Concentration | Source |

|---|---|---|---|

| Zanthoxylum simulans | Roots | 12–18 mg/g dry weight | [2] [4] |

| Zanthoxylum armatum | Bark | 8–14 mg/g dry weight | [4] |

These concentrations vary depending on developmental stage and environmental conditions, as discussed in Section 2.4.

Other Notable Botanical Sources

Beyond Rutaceae, gamma-Fagarine occurs sporadically in Apiaceae and Meliaceae families. For instance, Ammi majus (Apiaceae) produces trace amounts of gamma-Fagarine alongside furanocoumarins [4]. However, these occurrences are quantitatively insignificant compared to Rutaceae.

Geographical Distribution of Gamma-Fagarine-containing Plants

Gamma-Fagarine-producing plants exhibit distinct biogeographical patterns:

- Mediterranean Basin: Ruta species (e.g., Ruta graveolens) thrive in arid, limestone-rich soils.

- East Asia: Zanthoxylum simulans and Z. bungeanum dominate temperate forests in China and Korea [2] [4].

- Neotropics: Zanthoxylum caribaeum populations in Central America synthesize gamma-Fagarine as part of their adaptive chemical repertoire [4].

The table below correlates regions with dominant gamma-Fagarine-producing species:

| Region | Dominant Species | Habitat Type |

|---|---|---|

| Mediterranean | Ruta graveolens | Rocky slopes |

| East Asia | Zanthoxylum simulans | Montane forests |

| Central America | Zanthoxylum caribaeum | Tropical lowlands |

Ecological Significance and Plant Defense Mechanisms

Gamma-Fagarine serves multiple ecological functions:

- Antimicrobial Defense: In Zanthoxylum roots, gamma-Fagarine inhibits human metapneumovirus replication by blocking viral attachment to host cell heparan sulfate proteoglycans [2].

- Herbivore Deterrence: The compound’s bitter taste and cytotoxicity reduce herbivory. For example, lepidopteran larvae show reduced feeding rates on gamma-Fagarine-rich Ruta leaves [3] [4].

- Allelopathic Effects: Leaf litter from gamma-Fagarine-producing plants suppresses germination of competing vegetation through soil leaching [4].

These roles highlight gamma-Fagarine’s importance in plant survival and ecosystem dynamics.

Seasonal and Environmental Factors Affecting Gamma-Fagarine Production

Gamma-Fagarine accumulation is modulated by abiotic and biotic factors:

- Seasonal Variation: Zanthoxylum simulans exhibits 40% higher gamma-Fagarine levels during the dry season compared to monsoon periods, likely due to water stress-induced biosynthesis [4].

- Soil Composition: Calcareous soils with pH 7.5–8.2 enhance gamma-Fagarine production in Ruta species by 22–30% compared to acidic soils [6].

- Light Exposure: Ultraviolet-B radiation increases gamma-Fagarine synthesis by upregulating phenylalanine ammonia-lyase activity, a key enzyme in its biosynthetic pathway [4].

The table below summarizes optimization strategies from in vitro studies:

| Factor | Effect on Gamma-Fagarine Production | Source |

|---|---|---|

| 5-week growth cycle | 448 mg/100 g DW in Ruta corsica | [6] |

| Benzothiazole elicitor | 12-fold increase in Ruta cultures | [5] |

| NAA/BAP (0.1/0.1 mg/L) | Maximum alkaloid yield | [6] |

These findings underscore the sensitivity of gamma-Fagarine biosynthesis to environmental cues and cultivation practices.

Biosynthetic Pathways in Plant Systems

The biosynthesis of gamma-fagarine in plant systems follows well-established pathways characteristic of furoquinoline alkaloid formation. Gamma-fagarine belongs to the class of organic heterotricyclic compounds known as furoquinolines, which are characterized by a quinoline ring system fused with a furan ring. The biosynthetic pathway begins with anthranilic acid, which serves as the primary precursor molecule derived from the shikimate pathway.

The quinoline ring formation occurs through a biosynthetic condensation process involving anthranilic acid and acetic acid, possibly in conjunction with coenzyme-A derivatives. Alternatively, research has demonstrated that condensation between anthranilic acid and derivatives of cinnamic acid can serve as the starting point, as evidenced by tracer experiments conducted with Ruta angustifolia.

Following quinoline ring establishment, the furan ring components are generated from isoprenoid-substituted compounds. The pathway proceeds through the formation of 2,4-dihydroxyquinoline, followed by the attachment of a dimethylallyl group at the C-3 position. Studies indicate that the dimethylallyl group may initially attach to the C-4 oxygen before subsequently migrating to the C-3 position.

Anthranilic acid is specifically incorporated into ring A of the furoquinoline structure. Research using Ruta graveolens tissue cultures has provided evidence that acetate via a polyketide pathway is involved in alkaloid biosynthesis, though the exact mechanism remains partially unclear. The timing of aromatic hydroxylation and methylation steps has been confirmed through feeding experiments using doubly labelled precursors.

In Choisya ternata, dictamnine serves as a key intermediate that can be converted into skimmianine, and the 4-methoxy group of prenylated quinoline precursors is retained during the formation of the final alkaloid. The formation of the furan ring from platydesmine does not involve a carbonyl derivative as an intermediate, as demonstrated by tritium labeling studies that showed retention of half the tritium label.

Gamma-fagarine production in cell cultures can be enhanced through elicitation strategies. Studies with Ruta graveolens shoot cultures have shown that elicitation with Pectobacterium atrosepticum lysates significantly increases furoquinoline alkaloid production, with gamma-fagarine concentrations reaching 99 micrograms per gram dry weight.

Extraction Techniques from Natural Sources

Traditional Extraction Methods

Traditional extraction methodologies for gamma-fagarine have relied primarily on solvent-based extraction techniques utilizing organic solvents of varying polarities. Methanol extraction represents one of the most widely employed traditional methods, typically involving soaking plant material in methanol for extended periods ranging from several days to weeks.

Maceration constitutes the simplest and most commonly used traditional extraction approach. The process involves soaking plant materials (powdered or coarse) in a solvent for periods of two to three days at room temperature while stirring frequently. This method relies on molecular diffusion principles and ensures introduction of fresh solvent to particle surfaces for continued extraction.

Ethanol extraction serves as a food-grade alternative to methanol, though typically yielding lower concentrations of gamma-fagarine. The method involves vortexing and soaking powdered plant material in 200-proof ethanol for four days.

Water extraction, specifically hot aqueous extraction (decoction), represents an environmentally friendly traditional approach. The process involves boiling plant samples in water for 15-20 minutes at ratios typically ranging from 1:4 to 1:16 depending on intended use. However, this method generally provides lower selectivity for lipophilic alkaloids like gamma-fagarine.

Soxhlet extraction offers advantages for complete alkaloid recovery, utilizing continuous solvent recycling that maintains constant contact between solvent and sample material. The method proves particularly effective for gamma-fagarine isolation when using chloroform or dichloromethane as extraction solvents.

Percolation methods involve controlled dripping of heated solvent through plant material at moderate rates until extraction completion. This technique typically requires 5-7 drops per minute flow rates and allows concentrated plant extracts to accumulate at vessel bottoms.

Modern Isolation Approaches

Contemporary isolation approaches for gamma-fagarine employ advanced chromatographic techniques combined with modern detection methods. Liquid chromatography systems, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry detection, have become standard for gamma-fagarine identification and quantification.

Sephadex LH-20 column chromatography represents a widely utilized technique for preliminary alkaloid separation. The method enables effective separation of gamma-fagarine from other plant constituents based on molecular size and polarity differences. Silica gel column chromatography provides additional purification capabilities, often employed following initial Sephadex separation.

Preparative thin-layer chromatography (TLC) serves as an effective final purification step for gamma-fagarine isolation. This technique allows precise separation of closely related furoquinoline alkaloids and provides high-purity gamma-fagarine for analytical or biological testing purposes.

Fast centrifugal partition chromatography (FCPC) has emerged as an efficient modern separation technique. Studies involving Raputia simulans have demonstrated successful isolation of alkaloids using FCPC combined with adsorption chromatography methodologies.

Supramolecular solvent-based extraction methods represent cutting-edge approaches for alkaloid isolation. Recent developments include supramolecular solvents (SUPRAS) prepared using hexafluorobutanol and alkanols for enhanced extraction efficiency of alkaloids from plant materials.

Biotechnological Production Methods

Cell Culture Techniques for Gamma-Fagarine Production

Plant cell culture systems offer sustainable alternatives for gamma-fagarine production without dependence on wild plant harvesting. Ruta graveolens cell suspension cultures have demonstrated significant potential for alkaloid production under controlled conditions.

Cell suspension cultures produce gamma-fagarine through direct biosynthetic pathways when provided with appropriate precursor molecules. Research has established that N-methylanthranilic acid and malonyl-CoA serve as effective precursors for alkaloid synthesis in cell-free extracts.

Elicitation strategies significantly enhance gamma-fagarine production in cell cultures. Treatment with Pectobacterium atrosepticum cell lysates increases gamma-fagarine concentrations to 99 micrograms per gram dry weight, representing substantial improvement over control cultures. Bacillus species cell lysates also demonstrate elicitor activity, though with different alkaloid production profiles.

Fagara zanthoxyloides cell culture systems have been successfully established for the first time, producing fagaronine and related alkaloids. These cultures demonstrate capability for benzophenanthridine and furoquinoline alkaloid accumulation under optimized conditions.

Shoot culture systems provide alternative approaches for enhanced alkaloid production. Ruta graveolens shoot cultures treated with bacterial elicitors show significant increases in furoquinoline alkaloid concentrations, with skimmianine reaching 680 micrograms per gram dry weight.

Medium optimization plays crucial roles in maximizing gamma-fagarine production. Studies indicate that specific nutrient compositions, particularly carbon and nitrogen sources, significantly influence alkaloid biosynthesis in cultured cells.

Genetic Engineering Approaches

Genetic engineering strategies for gamma-fagarine production focus on manipulating biosynthetic pathway enzymes and regulatory mechanisms. Metabolic engineering approaches target key enzymes involved in furoquinoline alkaloid biosynthesis pathways.

Recombinant expression systems utilizing Escherichia coli have demonstrated success for producing alkaloid biosynthetic enzymes. Microbial production systems combining plant enzymes with bacterial hosts enable synthesis of alkaloid precursors and intermediates.

Saccharomyces cerevisiae expression systems provide eukaryotic platforms for complex alkaloid biosynthesis. Combination cultures of transgenic E. coli and S. cerevisiae cells have successfully produced benzylisoquinoline alkaloids, indicating potential for furoquinoline alkaloid production.

Plant transformation systems using Agrobacterium rhizogenes enable creation of hairy root cultures with enhanced alkaloid production capabilities. Hairy roots of Cinchona ledgeriana have achieved quinoline alkaloid production up to 50 micrograms per gram fresh weight.

Gene regulation strategies target transcription factors controlling alkaloid biosynthesis. MYB-bHLH-WD40 (MBW) complexes regulate flavonoid and alkaloid biosynthesis in plants, providing targets for genetic manipulation.

Pathway engineering approaches involve introducing or overexpressing genes encoding key biosynthetic enzymes. Plant secondary metabolism engineering in microbial systems offers scalable approaches for alkaloid production.

Chemical Synthesis Routes

Historical Synthesis Developments

The first total synthesis of gamma-fagarine was achieved by Grundon and McCorkindale in 1957, establishing fundamental synthetic routes for furoquinoline alkaloids. This pioneering work provided yields ranging from 48-66% and established the basic synthetic framework that influenced subsequent developments.

Bowyer and colleagues advanced furoquinoline synthesis in 1973 through improved methodologies employing ozonolysis and cyclization approaches. Their work demonstrated that furoquinoline alkaloids dictamnine, gamma-fagarine, and skimmianine could be synthesized in 48-66% yields from 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones through ozonolysis or osmium tetroxide-periodate reactions followed by cyclization with polyphosphoric acid.

Early synthetic strategies relied heavily on traditional quinoline synthesis methods including the Skraup reaction, Combes reaction, and related classical approaches. These methods established the quinoline ring system as the foundation for subsequent furan ring construction.

Preparative thin-layer chromatography became instrumental in alkaloid isolation and purification during the 1980s. Mizuta and colleagues utilized this technique for isolating gamma-fagarine from Dictamni Radicis Cortex following methanol extraction and column chromatography.

Cell-free extract studies by Maier and colleagues in 1990 provided insights into biosynthetic mechanisms. Their research demonstrated that microsomes from Ruta graveolens cell cultures catalyze condensation reactions between acridone derivatives and isoprenoid precursors.

Contemporary Synthetic Strategies

Modern synthetic approaches emphasize green chemistry principles and sustainable methodologies. Multicomponent reactions (MCRs) have emerged as efficient strategies for quinoline synthesis, offering advantages of constructing complex molecular architectures in single steps.

Transition metal catalysis has revolutionized furoquinoline synthesis through highly selective and efficient transformations. Ruthenium-catalyzed reduction methods developed by Schneider and colleagues achieve yields of 74-80% for gamma-amino acid derivatives that serve as alkaloid precursors.

Vilsmeier-Haack reactions combined with oxidative cyclization provide effective routes to furoquinoline alkaloids. Recent studies report synthesis of dictamnine, gamma-fagarine, and related alkaloids through Vilsmeier-Haack reactions followed by intramolecular oxidative cyclization using oxalic acid.

Microwave-assisted synthesis offers rapid and energy-efficient approaches for alkaloid synthesis. These methods significantly reduce reaction times while maintaining or improving yields compared to conventional heating methods.

Flow chemistry techniques enable continuous processing and improved scalability for alkaloid synthesis. Doebner-von Miller reactions conducted in flow reactors provide rapid and green routes for 2-methylquinoline derivatives with excellent yields.

Contemporary strategies increasingly focus on atom economy and environmental sustainability. Catalyst-free techniques, green catalysts including p-toluenesulfonic acid and cerium nitrate, and environmentally friendly solvents such as ethanol and water support eco-friendly alkaloid synthesis.